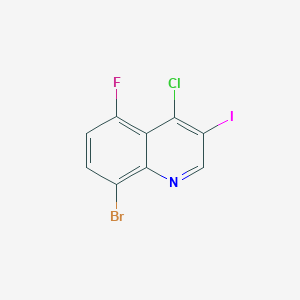

8-Bromo-4-chloro-5-fluoro-3-iodoquinoline

説明

8-Bromo-4-chloro-5-fluoro-3-iodoquinoline is a polyhalogenated quinoline derivative with the molecular formula C₉H₃BrClFIN and a calculated molecular weight of 386.38 g/mol. The compound features bromine (position 8), chlorine (position 4), fluorine (position 5), and iodine (position 3) substituents on the quinoline scaffold. Quinoline derivatives are widely explored in medicinal chemistry due to their antimicrobial, anticancer, and antimalarial activities.

特性

IUPAC Name |

8-bromo-4-chloro-5-fluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClFIN/c10-4-1-2-5(12)7-8(11)6(13)3-14-9(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBJMCXLXVQSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=C(C=N2)I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

8-Bromo-4-chloro-5-fluoro-3-iodoquinoline is a halogenated derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of multiple halogen substituents, influences its reactivity and interactions with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C9H4BrClFNI, with a molecular weight of 386.38 g/mol. The presence of bromine, chlorine, fluorine, and iodine atoms contributes to its distinctive chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from quinoline precursors. Common methods include:

- Halogenation : Sequential introduction of halogens to the quinoline backbone.

- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques to form the desired product.

The biological activity of this compound is attributed to its interactions with various molecular targets, including:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways.

- Receptor Modulation : It may interact with receptors to alter signaling pathways associated with inflammation and cancer.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in several biological contexts:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit tumor growth in vitro and in vivo, potentially through apoptosis induction in cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Halogen Substituents | Unique Features |

|---|---|---|

| 8-Bromo-4-chloroquinoline | Bromine, Chlorine | Lacks iodine and fluorine; simpler halogenation |

| 8-Bromo-4-chloro-3-iodoquinoline | Bromine, Chlorine, Iodine | Similar to target compound but lacks fluorine |

| 4-Chloro-6-fluoroquinoline | Chlorine, Fluorine | Different halogen positioning; less complex |

This comparative analysis highlights how the specific combination of halogens in this compound enhances its potential for novel therapeutic applications.

類似化合物との比較

Ethyl 8-Bromo-4-Chloro-5-Fluoroquinoline-3-Carboxylate

This derivative replaces the iodine atom in the target compound with an ethyl carboxylate ester (3-COOEt). The ester group improves solubility in polar organic solvents, making it advantageous for synthetic applications.

8-Bromo-3-Fluoroquinoline

With only bromine and fluorine substituents, this simpler derivative has a lower molecular weight (226.05 g/mol ) and fewer steric hindrances. The 3-fluoro substituent may direct electrophilic substitutions to other positions on the ring, offering synthetic flexibility.

6-Bromo-4,8-Dichloro-Quinoline-3-Carbonitrile

The cyano group at position 3 is strongly electron-withdrawing, activating the quinoline ring for nucleophilic substitutions. The dichloro substitution at positions 4 and 8 may confer regioselectivity in cross-coupling reactions. Compared to the target compound, the lack of iodine and fluorine reduces diversity in reactivity sites.

5-Bromo-8-Chloroisoquinoline

As an isoquinoline isomer, this compound’s nitrogen atom is positioned differently, altering electronic distribution and biological activity. Isoquinoline derivatives often exhibit distinct pharmacological profiles compared to quinolines, such as enhanced binding to kinase enzymes.

準備方法

Starting Material Preparation

- 4(1H)-Quinolone Synthesis : Prepared by condensation reactions involving para-toluene sulfonic acid catalysis in benzene under reflux with a Dean–Stark apparatus, followed by high-temperature treatment in DOWTHERM A to yield 4(1H)-quinolone derivatives.

Iodination at Position 3

Palladium-Catalyzed Cross-Coupling

- Palladium-catalyzed reactions such as Suzuki or Stille coupling are employed to install or modify halogen substituents or to introduce functional groups that can be subsequently converted to halogens.

- For example, 3-iodo derivatives are suitable substrates for palladium-catalyzed cross-coupling with boronic acids or esters in the presence of bases like potassium carbonate in DMF at elevated temperatures (e.g., 85 °C) for 18 hours.

Detailed Example Procedure Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Quinoline precursor formation | para-toluene sulfonic acid, benzene reflux, Dean-Stark trap, then DOWTHERM A at 250 °C | 4(1H)-quinolone intermediate |

| 2 | Iodination | Iodine, KI aqueous solution, DMF, room temp, 12 h | 3-iodo-4(1H)-quinolone |

| 3 | Halogenation (Br, Cl, F) | Controlled addition of Br2, Cl2, or fluorinating agents | Introduction of bromine at position 8, chlorine at position 4, fluorine at position 5 |

| 4 | Palladium-catalyzed coupling | Pd(0) tetrakis(triphenylphosphine), boronic acid/ester, K2CO3, DMF, 85 °C, 18 h | Final substitution and functionalization |

Research Findings and Analysis

- The iodination step is critical and well-documented to proceed efficiently under mild conditions, providing a handle for further functionalization via Pd-catalyzed cross-coupling.

- The presence of multiple halogens requires selective halogenation strategies. The order of halogen introduction and protecting groups (if any) are important to ensure regioselectivity.

- The use of palladium catalysts with ligands such as Xantphos facilitates coupling reactions on halogenated quinolines, enabling the synthesis of complex halogenated derivatives.

- Purification typically involves column chromatography on silica gel with solvent systems like ethyl acetate/dichloromethane for isolation of pure compounds.

- Spectroscopic methods (NMR, 1H, 13C, 19F) and elemental analysis confirm the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Quinoline Core Formation | Acid-catalyzed condensation | para-toluene sulfonic acid, benzene | Reflux with Dean-Stark, then 250 °C heating | Forms quinolone scaffold |

| Iodination | Electrophilic iodination | I2, KI, DMF | Room temperature, 12 h | Selective at position 3 |

| Bromination | Electrophilic bromination | Br2 or brominating agent | Controlled temp, stoichiometry | Position 8 bromination |

| Chlorination | Electrophilic chlorination | Cl2 or chlorinating agent | Controlled conditions | Position 4 chlorination |

| Fluorination | Electrophilic or nucleophilic fluorination | Fluorinating agents | Mild conditions | Position 5 fluorination |

| Pd-Catalyzed Coupling | Cross-coupling for functionalization | Pd(0) catalyst, boronic acid, K2CO3 | DMF, 85 °C, 18 h | Final compound assembly |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。